molecular formula C8H16ClNO B13895915 4-(3-Chloropropyl)-3-methylmorpholine

4-(3-Chloropropyl)-3-methylmorpholine

Cat. No.: B13895915
M. Wt: 177.67 g/mol
InChI Key: GAHYWBLXVBXUQJ-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-3-methylmorpholine is an organic compound with the molecular formula C7H14ClNO. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-chloropropyl group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-3-methylmorpholine typically involves the reaction of morpholine with 1-bromo-3-chloropropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-3-methylmorpholine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with m-CPBA produces the N-oxide .

Scientific Research Applications

4-(3-Chloropropyl)-3-methylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to the inhibition of cell proliferation and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloropropyl)-3-methylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets, such as EGFR, makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

4-(3-chloropropyl)-3-methylmorpholine

InChI

InChI=1S/C8H16ClNO/c1-8-7-11-6-5-10(8)4-2-3-9/h8H,2-7H2,1H3

InChI Key

GAHYWBLXVBXUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1CCCCl

Origin of Product

United States

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